molecular formula C14H18ClN3O4S B2636604 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride CAS No. 1216725-63-1

2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride

Cat. No.: B2636604
CAS No.: 1216725-63-1
M. Wt: 359.83
InChI Key: GBDUIBOFRGZWOD-UHFFFAOYSA-N
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Description

2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a benzo[d]isothiazole core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The addition of a piperazine ring and various functional groups enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]isothiazole Core: The initial step involves the synthesis of the benzo[d]isothiazole core. This can be achieved through the cyclization of ortho-substituted anilines with sulfur sources under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. 4-methylpiperazine is reacted with an appropriate electrophile, such as a halogenated benzo[d]isothiazole derivative.

    Oxidation and Functional Group Modification:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and purity. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Alcohols: Products of reduction reactions.

    Substituted Piperazines: Products of nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug discovery.

Medicine

Medically, derivatives of this compound are investigated for their therapeutic potential, particularly in the treatment of neurological and psychiatric disorders. The presence of the piperazine ring is known to enhance the compound’s ability to cross the blood-brain barrier.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation is often mediated by the binding of the compound to the active site of the target protein, altering its conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    Lurasidone: Another benzo[d]isothiazole derivative with a piperazine ring, used as an antipsychotic agent.

    Ziprasidone: Similar structure with therapeutic applications in psychiatry.

    Risperidone: Contains a similar core structure but differs in the substituents attached to the piperazine ring.

Uniqueness

2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S.ClH/c1-15-6-8-16(9-7-15)13(18)10-17-14(19)11-4-2-3-5-12(11)22(17,20)21;/h2-5H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDUIBOFRGZWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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